molecular formula C9H11IN2O2 B2709868 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid CAS No. 1354706-68-5

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B2709868
CAS No.: 1354706-68-5
M. Wt: 306.103
InChI Key: OGKGARWZMIOQBC-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid is a versatile chemical compound with the molecular formula C9H11IN2O2. It is known for its unique structure, which includes a cyclopentyl group, an iodine atom, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, followed by iodination and subsequent cyclization to yield the desired pyrazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

  • 1-Cyclopentyl-4-chloro-1H-pyrazole-5-carboxylic acid
  • 1-Cyclopentyl-4-bromo-1H-pyrazole-5-carboxylic acid
  • 1-Cyclopentyl-4-fluoro-1H-pyrazole-5-carboxylic acid

Comparison: 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with other molecules. Compared to its chloro, bromo, and fluoro analogs, the iodine derivative often exhibits different reactivity patterns and may have distinct biological activities .

Properties

IUPAC Name

2-cyclopentyl-4-iodopyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKGARWZMIOQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-68-5
Record name 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid
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